molecular formula C15H27BN2O9Si B14324819 (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid CAS No. 100345-02-6

(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid

Cat. No.: B14324819
CAS No.: 100345-02-6
M. Wt: 418.3 g/mol
InChI Key: ZJNUZKUKOMDPKD-UHFFFAOYSA-N
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Description

(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid: is a complex organic compound with a molecular formula of C15H28BNO7Si and a molecular weight of 373.28 g/mol . This compound is characterized by the presence of boronic acid, a nitrophenyl group, and a trimethoxysilylpropoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Trimethoxysilylpropoxy Group: This step involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions to form the trimethoxysilylpropoxy group.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a reaction with a suitable reagent, such as an alcohol or a hydroxy-containing compound.

    Amination: The amino group is introduced through a reaction with an amine or an amino-containing compound.

    Nitration: The nitrophenyl group is introduced through a nitration reaction using a nitrating agent such as nitric acid.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives .

Scientific Research Applications

(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl group may participate in electron transfer reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)boronic acid
  • (3-(3-Trimethoxysilylpropoxy)propyl)amino)boronic acid
  • (2-Nitrophenyl)boronic acid

Uniqueness

(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both boronic acid and nitrophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

100345-02-6

Molecular Formula

C15H27BN2O9Si

Molecular Weight

418.3 g/mol

IUPAC Name

[3-[[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl]amino]-2-nitrophenyl]boronic acid

InChI

InChI=1S/C15H27BN2O9Si/c1-24-28(25-2,26-3)9-5-8-27-11-12(19)10-17-14-7-4-6-13(16(20)21)15(14)18(22)23/h4,6-7,12,17,19-21H,5,8-11H2,1-3H3

InChI Key

ZJNUZKUKOMDPKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)NCC(COCCC[Si](OC)(OC)OC)O)[N+](=O)[O-])(O)O

Origin of Product

United States

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